molecular formula C9H12N2O B6356136 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462289-96-8

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B6356136
CAS No.: 1462289-96-8
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
  • 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carboxamide
  • 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carboxylic acid

Uniqueness

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions.

Biological Activity

Introduction

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyrrolidine ring with a cyclopropyl group and a nitrile functional group, has garnered attention in pharmacological research due to its potential therapeutic applications.

The molecular formula of this compound is C9_9H12_{12}N2_2O, with a molecular weight of approximately 164.20 g/mol. The compound exists in two stereoisomeric forms: (3S,4S) and (3R,4S), which influence its biological interactions and activities. The melting point is predicted to be around 388.6 °C, with a density of approximately 1.16 g/cm³ at 20 °C.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has demonstrated moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, it showed particular efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant bioactivity .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although detailed investigations are required to elucidate its mechanisms of action and effectiveness against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. These interactions may modulate the activity of specific pathways within biological systems, contributing to its pharmacological effects .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving cyclization reactions under controlled conditions. Key synthetic routes include:

  • Cyclization of Precursor Compounds : Utilizing appropriate precursors under specific temperature and pressure conditions.
  • Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.

These methods allow for the production of the compound with high purity levels, making it suitable for further biological testing .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-CyclopropylpyrrolidinePyrrolidine ring with cyclopropyl substitutionLacks carbonitrile functionality
4-EthylpyrrolidinonePyrrolidinone structure with ethyl groupContains a carbonyl but no cyano group
2-Oxo-pyrrolidine derivativesGeneral class with varied substituentsDiverse biological activities depending on substituents

The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological activity compared to these similar compounds.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Antibacterial Study : A study evaluated the antibacterial efficacy against various pathogens, revealing that the compound exhibited stronger activity against Streptococcus pyogenes and methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that certain derivatives of this compound displayed cytotoxic effects, warranting further exploration into their potential as anticancer agents .

Properties

IUPAC Name

3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJCDONHAWZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C1(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate (5.3 g) obtained in Step A of Example 357 was added 4 M hydrogen chloride in ethyl acetate (30 mL), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, to a solution of the residue in acetonitrile (150 mL) was added potassium carbonate (9.4 g), and the mixture was stirred at room temperature for 5 hr. The insoluble substance was removed by filtration through Celite, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.2 g).
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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